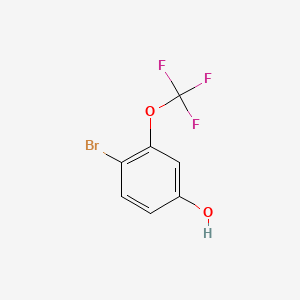

4-Bromo-3-(trifluoromethoxy)phenol

説明

Significance of Halogenated and Fluorinated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, are of significant interest in modern chemical science. iloencyclopaedia.orgyoutube.com The inclusion of halogens can dramatically alter a molecule's physical and chemical properties. taylorandfrancis.com This alteration can lead to enhanced bioactivity, bioavailability, and stability, making these compounds valuable in various industrial and pharmaceutical applications. taylorandfrancis.comnih.gov Halogenation is a key reaction in organic chemistry, enabling the transformation of hydrocarbons into a wide array of useful chemicals. youtube.com

Fluorinated aromatic compounds, a specific subset of halogenated compounds, have a particularly prominent role in medicinal chemistry. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and small size, allow it to modulate the characteristics of a molecule. nih.govmdpi.comresearchgate.net Introducing fluorine or fluorine-containing groups like trifluoromethyl can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target. mdpi.comtandfonline.comresearchgate.net This has led to the development of numerous successful pharmaceuticals. nih.gov

Strategic Importance of the Phenol (B47542) Scaffold in Organic Synthesis and Medicinal Chemistry

The phenol scaffold, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental building block in organic chemistry and medicinal chemistry. acs.orgwikipedia.orgrsc.org Phenols are precursors to a vast range of chemicals, including pharmaceuticals, agrochemicals, and polymers. acs.orgrsc.org The hydroxyl group of the phenol can be readily modified, making it a versatile handle for constructing more complex molecules. nih.gov

In medicinal chemistry, the phenol motif is found in a significant number of approved drugs and natural products. acs.orgacs.org Its ability to participate in hydrogen bonding and other interactions makes it a key feature for binding to biological targets. rsc.orghealthline.com The antioxidant properties of some phenolic compounds also contribute to their therapeutic potential. healthline.com The strategic functionalization of the phenol ring allows chemists to fine-tune the properties of a molecule to enhance its medicinal effects. nih.govrsc.org

Overview of 4-Bromo-3-(trifluoromethoxy)phenol as a Distinct Molecular Entity and Research Focus

This compound is a chemical compound that incorporates the key features of a halogenated aromatic compound, a fluorinated group, and a phenol scaffold. Its structure consists of a phenol ring substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. innospk.com

The presence of the bromine atom provides a reactive site for various chemical transformations, such as cross-coupling reactions, which are essential for building more complex molecules. The trifluoromethoxy group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring, which can impact the molecule's reactivity and biological activity. The phenolic hydroxyl group offers another point for chemical modification. These structural features position this compound as a compound of interest for researchers in fields such as medicinal chemistry and materials science. innospk.com

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJZBAVEKVWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590675 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-93-0 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Bromo 3 Trifluoromethoxy Phenol

Reactions Involving the Aromatic Bromine Substituent

The carbon-bromine bond on the aromatic ring is a primary site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups on the ring, particularly at the ortho and para positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 4-bromo-3-(trifluoromethoxy)phenol, the trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent. nih.gov This property enhances the electrophilicity of the carbon atom attached to the bromine, making the ring more susceptible to attack by nucleophiles compared to unactivated aryl bromides. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stabilized carbanion intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. libretexts.org this compound is a suitable candidate for various palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents at the bromine-bearing position.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org This reaction is one of the most widely used methods for constructing biaryl structures. ikm.org.my The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in this coupling follows the order: I > Br > OTf >> Cl. libretexts.orgtcichemicals.com

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source libretexts.org |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity organic-chemistry.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species for transmetalation ikm.org.myorganic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and facilitates the reaction |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings, starting with the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond, a β-hydride elimination step to release the product, and finally, reductive elimination with the base to regenerate the catalyst. libretexts.org A key advantage of the Heck reaction is its excellent trans selectivity in many cases. organic-chemistry.org

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Active catalyst source wikipedia.org |

| Ligand | PPh₃, BINAP, PHOX | Stabilizes the palladium complex and influences selectivity wikipedia.org |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | Provides a medium for the reaction to occur |

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a variety of chemical modifications.

Oxidation Reactions of the Phenol (B47542) Moiety

Phenols can undergo oxidation to form various products, including quinones, phenoxy radicals, and polymeric materials. The specific outcome depends on the oxidant used and the substitution pattern of the phenol. The presence of the electron-withdrawing trifluoromethoxy and bromo groups on the ring of this compound would influence its oxidation potential compared to simple phenols. Oxidation can be initiated by chemical reagents or electrochemical methods, often proceeding through a phenoxy radical intermediate. These radicals can then couple to form C-C or C-O bonds, leading to dimerization or polymerization. Alternatively, under stronger oxidizing conditions, the aromatic ring can be oxidized to a quinone or undergo degradation.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters through standard synthetic methods.

Etherification:

The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ → Ar-O-R (where Ar = 4-bromo-3-(trifluoromethoxy)phenyl and R = an alkyl group)

Esterification:

Phenols can be converted to esters by reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides or acid anhydrides. When using acyl chlorides or anhydrides, the reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct. This method, known as the Schotten-Baumann reaction when using a base in aqueous solution, is highly efficient for forming phenolic esters.

Reaction Scheme: Ar-OH + R-COCl → Ar-O-CO-R (where Ar = 4-bromo-3-(trifluoromethoxy)phenyl and R = an alkyl or aryl group)

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is one of the most stable fluorinated substituents in organic chemistry. nih.gov Its stability is attributed to the high strength of the carbon-fluorine bonds. nih.gov Unlike the related trifluoromethyl (-CF3) group, which can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, the trifluoromethoxy group is remarkably resistant to chemical degradation. acs.org

The strong electron-withdrawing nature of the -OCF3 group significantly influences the electronic properties of the aromatic ring, but the group itself generally does not participate in reactions. nih.gov It is stable to a wide range of reaction conditions, including those employed in palladium-catalyzed cross-coupling, oxidation, and reductions that target other parts of the molecule. This high stability and its ability to modulate physicochemical properties like lipophilicity and metabolic stability make the trifluoromethoxy group a valuable substituent in the design of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov Studies have shown that the presence of nitrogen in an aromatic ring can affect the photodegradation rates of trifluoromethylated compounds, but the -OCF3 group itself remains robust under typical synthetic conditions. confex.com

Synthesis of Advanced Derivatives and Analogs of this compound

The generation of advanced derivatives from this compound predominantly relies on well-established and versatile cross-coupling methodologies. These reactions facilitate the formation of new chemical bonds, enabling the synthesis of a wide range of substituted phenol derivatives.

One of the most significant applications of this compound is in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with various arylboronic acids. For instance, the coupling of a substituted bromobenzene with different phenylboronic acids has been shown to produce a variety of biaryl analogs. The reaction conditions typically involve a palladium catalyst, such as Pd(OH)2, a base like potassium phosphate, and a suitable solvent system, often a mixture of ethanol and water, at elevated temperatures. This methodology has been successfully applied to synthesize biaryl analogs with potential anti-inflammatory and analgesic properties.

Another important derivatization strategy is the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples aryl halides with a wide range of amines. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential for synthesizing a variety of N-aryl-3-(trifluoromethoxy)aniline derivatives. The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for the successful coupling of different secondary amines with aryl bromides.

The synthesis of diaryl ethers represents another key derivatization pathway. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds between aryl halides and phenols. More contemporary methods often utilize palladium catalysis to achieve this transformation under milder conditions. These reactions would involve coupling this compound with another phenolic compound to yield a substituted diaryl ether.

Furthermore, Sonogashira and Heck coupling reactions offer routes to introduce acetylenic and olefinic moieties, respectively. The Sonogashira reaction utilizes a palladium and copper co-catalyst system to couple terminal alkynes with aryl halides. The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of an aryl halide with an alkene. These reactions would lead to the formation of 4-alkynyl- and 4-alkenyl-3-(trifluoromethoxy)phenol derivatives, which can serve as versatile intermediates for further synthetic transformations.

The following table summarizes some of the key cross-coupling reactions that can be employed for the derivatization of this compound, leading to the synthesis of advanced derivatives and analogs.

| Reaction Name | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(OH)2), Base (e.g., K3PO4) | Biaryl derivative |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst, Phosphine ligand, Base | N-Aryl aniline derivative |

| Ullmann Condensation | Phenol | Copper or Palladium catalyst, Base | Diaryl ether derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper co-catalyst, Base | 4-Alkynylphenol derivative |

| Heck Reaction | Alkene | Palladium catalyst, Base | 4-Alkenylphenol derivative |

These synthetic strategies highlight the versatility of this compound as a precursor for generating a wide range of complex organic molecules with tailored properties.

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Bromo 3 Trifluoromethoxy Phenol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and atomic masses, providing a unique spectrum that serves as a molecular fingerprint. nih.gov

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 4-Bromo-3-(trifluoromethoxy)phenol, the characteristic absorption bands can be predicted based on its constituent parts: the phenol (B47542) group, the aromatic ring, the bromine substituent, and the trifluoromethoxy group.

The FTIR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; the broadness is a result of intermolecular hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce moderate to strong absorptions in the 1450-1600 cm⁻¹ region.

The presence of the trifluoromethoxy (-OCF₃) group introduces strong, characteristic absorption bands due to the C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ range. The C-O stretching vibration of the phenol and the ether linkage of the trifluoromethoxy group are also expected in the fingerprint region, generally between 1200 cm⁻¹ and 1300 cm⁻¹. The C-Br stretching vibration is anticipated to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range. researchgate.netwikipedia.org

Expected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch (broad) | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ar-OH, Ar-O-CF₃ |

| 1250-1000 | C-F Stretch (strong) | Trifluoromethoxy (-OCF₃) |

| 700-500 | C-Br Stretch | Bromo-Aromatic |

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption, Raman measures inelastic scattering of light. Symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra. For this compound, the symmetric stretching of the aromatic ring is expected to be a prominent feature. The C-Br and C-F symmetric stretches would also be Raman active. The O-H stretch, while strong in FTIR, is typically weak in Raman spectra. nih.govnsf.gov

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1550 | C=C Stretch (symmetric) | Aromatic Ring |

| 1250-1000 | C-F Symmetric Stretch | Trifluoromethoxy (-OCF₃) |

| 700-500 | C-Br Stretch | Bromo-Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region (typically δ 6.5-8.0 ppm) should contain three signals corresponding to the three protons on the benzene ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The trifluoromethoxy group is electron-withdrawing, while the hydroxyl group is electron-donating. The bromine atom is also electron-withdrawing.

The proton ortho to the hydroxyl group (at C2) would likely appear as a doublet. The proton ortho to the bromine atom (at C5) would be a doublet of doublets, and the proton between the bromo and trifluoromethoxy groups (at C6) would also be a doublet. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration (usually between δ 4-7 ppm). This peak can be confirmed by a D₂O shake experiment, where the proton is exchanged for deuterium, causing the signal to disappear. chemicalbook.comimperial.ac.uk

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (on C2) | ~7.0-7.2 | Doublet (d) |

| H (on C5) | ~7.3-7.5 | Doublet of Doublets (dd) |

| H (on C6) | ~6.8-7.0 | Doublet (d) |

| -OH | ~4-7 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the hydroxyl group (C1) is expected to be deshielded and appear around δ 150-155 ppm. The carbon bonded to the bromine (C4) will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 110-120 ppm. The carbon attached to the electron-withdrawing trifluoromethoxy group (C3) will be deshielded. The trifluoromethoxy carbon itself (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.orgdocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (-OH) | ~152 | |

| C2 | ~118 | |

| C3 (-OCF₃) | ~145 (quartet due to C-F coupling) | Electron-withdrawing group effect |

| C4 (-Br) | ~115 | Heavy atom effect |

| C5 | ~125 | |

| C6 | ~110 | |

| -OCF₃ | ~120 (quartet) | ¹JCF coupling |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing part of the molecule. Since the three fluorine atoms in the trifluoromethoxy group are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a singlet because there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift of the -OCF₃ group typically falls within the range of δ -55 to -65 ppm (relative to CFCl₃). rsc.orgalfa-chemistry.comazom.com This technique is particularly useful for confirming the presence and electronic environment of the trifluoromethoxy substituent.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -55 to -65 | Singlet (s) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

No experimental data on the UV-Vis absorption spectrum of this compound could be located in the public domain. Such a spectrum would be crucial for understanding the electronic transitions within the molecule. Typically, the analysis would involve identifying the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which are influenced by the electronic structure of the benzene ring and its substituents—the bromine atom, the hydroxyl group, and the trifluoromethoxy group. The solvent used for the analysis would also be a critical parameter, as it can influence the position and intensity of absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound is confirmed by chemical suppliers to be approximately 257.01 g/mol , detailed studies on its fragmentation pattern under mass spectrometric analysis are not available. A comprehensive analysis would involve identifying the major fragment ions, which would provide valuable information about the compound's structure and the relative stability of its different parts. The fragmentation pathways would be expected to involve the loss of the bromine atom, the trifluoromethoxy group, or other characteristic fragments, helping to confirm the compound's identity and connectivity.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A search for single-crystal X-ray diffraction data for this compound in crystallographic databases did not yield any results. The availability of such data would be the gold standard for unequivocally determining its three-dimensional structure in the solid state.

Geometric Parameters and Conformation Analysis

Without crystallographic data, a detailed analysis of bond lengths, bond angles, and dihedral angles is not possible. Such parameters would provide precise information on the geometry of the benzene ring and its substituents. Furthermore, the conformation of the trifluoromethoxy group relative to the phenyl ring is a key structural feature that can only be definitively determined through X-ray diffraction.

Computational and Theoretical Investigations of 4 Bromo 3 Trifluoromethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of molecules like 4-Bromo-3-(trifluoromethoxy)phenol. By approximating the electron density, DFT calculations can accurately predict a wide range of molecular properties. A commonly used functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.

Molecular Geometry Optimization and Vibrational Frequency Analysis

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (B47542) (Note: Data is illustrative and based on calculations of structurally similar molecules.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O | 1.365 | C-C-O |

| O-H | 0.962 | C-O-H |

| C-Br | 1.897 | C-C-Br |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) |

Vibrational frequency analysis is subsequently performed on the optimized geometry. This not only confirms that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the infrared and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring, highlighting its susceptibility to nucleophilic attack.

Table 2: Representative FMO Energies and Related Parameters for a Substituted Phenol (Note: Data is illustrative and based on calculations of structurally similar molecules.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Chemical Hardness (η = (I-A)/2) | 2.65 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are susceptible to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the hydroxyl group and the trifluoromethoxy group due to the high electronegativity of oxygen and fluorine atoms. researchgate.netnih.govmdpi.com The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. In this compound, significant intramolecular interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the aromatic ring. This delocalization of electron density influences the molecule's geometry and reactivity. walisongo.ac.id

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. cnr.itescholarship.org

For aromatic compounds like this compound, the UV-Vis spectrum is typically characterized by π → π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The trifluoromethoxy and bromo groups, with their electron-withdrawing and donating effects, would be expected to cause shifts in the absorption maxima compared to unsubstituted phenol. TD-DFT calculations can accurately model these effects and provide a theoretical spectrum that can be compared with experimental data. aps.org

Prediction of Chemical Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling extends beyond the analysis of static molecular properties to the prediction of chemical reactivity and the elucidation of reaction mechanisms. smu.edu By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. researchgate.net

For this compound, this could involve modeling its behavior in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution. DFT calculations can be used to determine the activation energies for reactions at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction. This information is invaluable for designing synthetic routes and understanding the chemical behavior of the compound.

Conformational Analysis and Tautomerism Studies

Computational chemistry provides powerful tools for the conformational analysis of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations. By using specific basis sets, such as the 6-311++G(d,p) basis set, researchers can calculate the potential energy surface of the molecule. This allows for the identification of the most stable conformers, which correspond to the global minima on this energy surface. The analysis involves the systematic rotation of dihedral angles, particularly those associated with the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups, to map out the energetic landscape.

For phenolic compounds, the orientation of the hydroxyl group relative to the benzene ring and its substituents is a key determinant of conformational stability. Intramolecular hydrogen bonding and steric hindrance are the primary factors that govern the preferred spatial arrangement of the atoms. In the case of this compound, the interplay between the bulky bromine atom, the trifluoromethoxy group, and the hydroxyl group dictates the molecule's most stable three-dimensional structure.

Tautomerism, the interconversion of structural isomers, is another important aspect to consider for phenolic compounds. The keto-enol tautomerism, where the phenolic form (enol) is in equilibrium with a cyclohexadienone form (keto), can be computationally investigated. The relative energies of these tautomeric forms can be calculated to determine their respective stabilities. For most simple phenols, the enol form is significantly more stable. However, substitutions on the aromatic ring can influence this equilibrium. Computational studies can analyze the chemical reactivity of these different tautomeric forms. researchgate.net

Below is an illustrative table of the kind of data generated in a conformational analysis study, showing the relative energies of possible conformers.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| A | 0° | 0.00 |

| B | 180° | 1.25 |

Note: This data is illustrative and based on typical values for substituted phenols.

Solvent Effects and Environmental Perturbations in Computational Simulations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational simulations can model these solvent effects to provide a more realistic understanding of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

By performing calculations with different solvent models, researchers can investigate how the conformational stability, electronic properties, and reactivity of this compound change in different environments. For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated in both the gas phase and in various solvents. researchgate.net This energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Solvation is known to alter the values of reactivity descriptors. researchgate.net

The effect of solvents on the electronic spectra of substituted phenols has also been a subject of study. materialsciencejournal.org For instance, the electronic transitions of a compound can be affected by the polarity of the solvent. materialsciencejournal.org Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate UV-Vis spectra, and these calculations can be performed in both the gas phase and in different solvent environments to predict and understand any observed solvatochromic shifts. researchgate.net

The following table illustrates how the HOMO-LUMO energy gap of a molecule like this compound might be affected by different solvents.

| Solvent | Dielectric Constant | HOMO-LUMO Energy Gap (eV) |

| Gas Phase | 1 | 5.50 |

| Chloroform | 4.81 | 5.35 |

| Ethanol | 24.55 | 5.20 |

| Water | 78.39 | 5.15 |

Note: This data is illustrative and based on general trends observed for organic molecules in different solvents.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules like this compound. Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. A high value of β suggests that the material may have potential for applications such as second-harmonic generation. Density Functional Theory (DFT) calculations are commonly used to compute these NLO properties. The introduction of electron-donating and electron-withdrawing groups on an aromatic ring can enhance the NLO response. In this compound, the hydroxyl group acts as an electron donor, while the bromine and trifluoromethoxy groups are electron-withdrawing, which could lead to interesting NLO properties.

Systematic studies on other organic chromophores have shown that the introduction of trifluoromethyl groups can influence the NLO properties. nih.gov These computational investigations help in understanding the structure-property relationships and in the rational design of new NLO materials. nih.gov

An illustrative table of calculated NLO properties for a molecule like this compound is provided below.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Linear Polarizability (α) | 15 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |

Note: This data is illustrative and represents typical values for similar organic molecules.

Advanced Applications, Environmental Considerations, and Future Research Perspectives

Applications in Materials Science and Specialty Chemicals

While specific, large-scale applications of 4-Bromo-3-(trifluoromethoxy)phenol in materials science are not extensively documented in publicly available literature, its structure is indicative of its potential as a monomer or a modifying agent in the synthesis of high-performance polymers. The incorporation of fluorine-containing groups into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and dielectric performance. For instance, fluorinated monomers are utilized in the synthesis of advanced poly(aryl ether ketones), which benefit from the low dielectric constants conferred by the fluorine atoms. nih.gov The trifluoromethoxy (-OCF3) group, in particular, is known to increase lipophilicity and metabolic stability in molecules, properties that are highly desirable in the design of specialty chemicals, including pharmaceuticals and agrochemicals. mdpi.comnih.gov

The presence of both a hydroxyl (-OH) group and a bromine (-Br) atom on the aromatic ring provides two distinct reactive sites for polymerization and functionalization. The hydroxyl group can participate in polycondensation reactions to form polymers like polyesters or polyethers, while the bromine atom can be used in cross-coupling reactions to create complex molecular architectures. This versatility positions this compound as a potentially valuable building block for creating bespoke materials and specialty chemicals with tailored properties.

Environmental Fate and Impact Studies of Fluorinated Phenols

The environmental behavior of fluorinated aromatic compounds is a subject of significant research due to the persistence of many organofluorine molecules. nih.gov Compounds containing carbon-fluorine bonds are often resistant to natural degradation processes. nih.gov Many highly fluorinated substances are known to accumulate in the environment, leading to concerns about their long-term impact. nih.gov However, the environmental profile of a specific compound is highly dependent on its exact structure.

Preliminary screening tests have suggested that the trifluoromethoxy group may be a more environmentally benign option compared to other fluorinated functionalities. nih.gov Research indicates that the trifluoromethoxy group is degradable when it is part of a molecular structure that is otherwise susceptible to biodegradation. nih.gov This suggests that, unlike perfluorinated chains which are known for their extreme persistence, aromatic compounds with a trifluoromethoxy group might undergo environmental degradation. nih.gov

Biodegradation Pathways and Metabolite Analysis of Related Fluorinated Compounds

Direct studies on the biodegradation pathway of this compound are scarce. However, insights can be drawn from related fluorinated compounds. The biodegradation of polyfluorinated compounds is often in an early stage of evolution within microbial communities and typically requires metabolic activation at non-fluorinated parts of the molecule. mdpi.com

Research on other fluorinated substances has shown that microorganisms can metabolize them. For example, some environmental bacteria can utilize fluoxetine, which contains a trifluoromethylphenyl group, as a carbon source, initially transforming it into 4-(trifluoromethyl)phenol. acs.org This fluorinated phenol (B47542) metabolite can then be further broken down. acs.org While structurally different, this provides a plausible model for the degradation of this compound, which would likely begin with microbial attack on the aromatic ring, potentially leading to ring cleavage and subsequent breakdown of the fluorinated moiety. Studies have indicated that trifluoromethoxy groups can be degradable, distinguishing them from more persistent perfluoroalkyl groups. nih.gov

Regulatory and Safety Aspects of Fluorinated Aromatic Compounds

There is currently no specific, prominent regulatory framework that singles out this compound. However, the broader classes of chemicals to which it belongs—halogenated aromatic compounds and organofluorine substances—are under increasing scrutiny by regulatory bodies worldwide. Persistent organic pollutants (POPs), which include many halogenated compounds, are a major concern due to their potential for bioaccumulation and long-range environmental transport. nih.gov

Regulatory efforts have increasingly focused on phasing out fluorinated compounds with harmful effects, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). nih.gov This has spurred research into alternatives that are less persistent. The potential degradability of the trifluoromethoxy group could position compounds like this compound as more acceptable alternatives, though comprehensive toxicological and environmental impact data would be required to support this. nih.gov General safety data for structurally similar compounds indicate warnings for acute toxicity, skin irritation, and serious eye irritation. nih.gov

Interactive Table: Hazard Statements for Structurally Similar Compounds

Note: This table presents GHS hazard data for structurally related compounds and is for informational purposes only. It does not represent the specific hazard profile of this compound.

Emerging Research Directions and Interdisciplinary Studies

The trifluoromethoxy group is gaining significant importance in medicinal and agrochemical research. nih.gov Its properties, particularly its high lipophilicity (even greater than the trifluoromethyl group), can enhance a molecule's ability to cross biological membranes, a crucial factor for the efficacy of many drugs and pesticides. mdpi.comnih.gov Consequently, a major emerging research direction is the development of new and more efficient synthetic methods for introducing the -OCF3 group into organic molecules. mdpi.comrsc.org

The synthesis of trifluoromethoxylated compounds is known to be challenging. mdpi.com This has spurred innovation in organofluorine chemistry, with researchers exploring novel reagents and catalytic systems to perform trifluoromethoxylation reactions under milder and more selective conditions. rsc.orgmdpi.com Interdisciplinary studies at the interface of chemistry and biology are focused on leveraging the unique properties of the -OCF3 group to design new bioactive molecules with improved pharmacokinetic profiles. nih.gov The use of this compound as a scaffold in such studies allows for the systematic exploration of structure-activity relationships.

Challenges and Opportunities in the Comprehensive Study of this compound

Challenges:

The primary challenge in the study and application of this compound is rooted in synthesis. The incorporation of the trifluoromethoxy group onto an aromatic ring is a notoriously difficult chemical transformation. mdpi.com This is largely due to the instability of the trifluoromethoxide anion, which makes direct nucleophilic substitution challenging. mdpi.com Many existing methods require harsh reaction conditions, toxic reagents like sulfur tetrafluoride, or have a limited substrate scope, which can hinder the accessibility and cost-effectiveness of the compound for research and development. mdpi.comnih.gov Furthermore, a comprehensive understanding of its environmental fate, toxicology, and biodegradation pathways is lacking and requires dedicated, long-term studies.

Opportunities:

Despite the synthetic challenges, significant opportunities exist for this compound. The unique combination of substituents makes it a highly attractive building block for several high-value sectors.

In Medicinal Chemistry: The trifluoromethoxy group is one of the most lipophilic substituents known, a property that can be exploited to enhance the bioavailability and cell permeability of drug candidates. nih.gov

In Agrochemicals: Similar to pharmaceuticals, the lipophilicity and metabolic stability conferred by the -OCF3 group are advantageous for creating more potent and persistent pesticides. nih.gov

In Materials Science: The bromine atom provides a reactive handle for creating complex structures through cross-coupling reactions, enabling the synthesis of novel fluorinated polymers, liquid crystals, or other advanced materials with unique thermal and electronic properties. nih.gov

The continued development of more efficient synthetic methods for trifluoromethoxylation will unlock the full potential of this and related compounds, paving the way for new innovations in medicine, agriculture, and materials science. rsc.org

Q & A

Q. NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with splitting patterns indicating substituent positions. The -OH proton is typically broad (δ 5.5–6.0 ppm) .

- ¹³C NMR : The CF₃O group shows a quartet (~120 ppm, J = 320 Hz), and the brominated carbon resonates at ~110 ppm .

MS : ESI-MS in negative mode confirms the molecular ion peak [M-H]⁻ at m/z 264.04 (C₇H₄BrF₃O₂) .

FT-IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O-C (1250 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in organic synthesis?

- Intermediate for Pharmaceuticals : Used in dopamine receptor ligand synthesis via cross-coupling to introduce aryl/heteroaryl groups .

- Building Block for Agrochemicals : Bromine serves as a leaving group for nucleophilic substitution in herbicide derivatives .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Crystallography Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 150 K.

Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement, achieving R1 < 0.05 .

Key Findings : The CF₃O group induces steric hindrance, distorting the phenol ring planarity by 5–7° .

- Challenges : Twinning due to halogen bonding (Br···O interactions) requires TWINABS for data scaling .

Q. What mechanistic insights explain contradictory reactivity in bromination vs. trifluoromethoxy group stability?

- Reactivity Analysis :

- The electron-withdrawing CF₃O group deactivates the aromatic ring, favoring meta-bromination but complicating further electrophilic substitution.

- Competing pathways (e.g., oxidative degradation of CF₃O under strong acids) reduce yields. Use DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and optimize conditions .

Q. How does hydrogen-bonding network variability affect supramolecular assembly?

- Graph Set Analysis :

- Motifs : R₂²(8) (phenol O-H···O-CF₃) and C(6) (Br···π interactions) dominate .

- Impact on Properties : Stronger H-bonding correlates with higher thermal stability (Tₘ = 145–150°C) but reduced solubility in non-polar solvents .

Data Contradiction Resolution

Q. Why do reported NMR shifts for the phenol proton vary across studies?

- Factors :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts δ(OH) by 0.3–0.5 ppm due to hydrogen-bonding capacity.

- Concentration : High concentrations (>10 mM) induce aggregation, broadening OH signals .

- Standardization : Always report solvent, temperature, and concentration in spectral data.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。